molecular formula C10H10Cl2OS B14044995 1-Chloro-1-(5-chloro-2-(methylthio)phenyl)propan-2-one

1-Chloro-1-(5-chloro-2-(methylthio)phenyl)propan-2-one

Cat. No.: B14044995
M. Wt: 249.16 g/mol
InChI Key: QKYODXOROGMEMU-UHFFFAOYSA-N
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Description

1-Chloro-1-(5-chloro-2-(methylthio)phenyl)propan-2-one is an organic compound that features a chlorinated phenyl ring and a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(5-chloro-2-(methylthio)phenyl)propan-2-one typically involves the chlorination of a precursor compound. One common method is the reaction of 5-chloro-2-(methylthio)benzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(5-chloro-2-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-1-(5-chloro-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(5-chloro-2-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Chloroacetone: A simpler analog with similar reactivity but lacking the phenyl and methylthio groups.

    2-Methyl-4’-(methylthio)-2-morpholinopropiophenone: A related compound with a morpholine ring, used as a photoinitiator.

Uniqueness

1-Chloro-1-(5-chloro-2-(methylthio)phenyl)propan-2-one is unique due to the presence of both chlorinated phenyl and methylthio groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H10Cl2OS

Molecular Weight

249.16 g/mol

IUPAC Name

1-chloro-1-(5-chloro-2-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H10Cl2OS/c1-6(13)10(12)8-5-7(11)3-4-9(8)14-2/h3-5,10H,1-2H3

InChI Key

QKYODXOROGMEMU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)Cl)SC)Cl

Origin of Product

United States

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